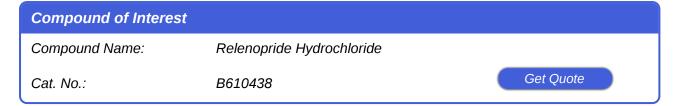


An In-depth Technical Guide to the Physicochemical Properties of Relenopride Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of **Relenopride Hydrochloride** (CAS No. 1221416-42-7), a selective 5-HT4 receptor agonist.[1] [2] The information herein is compiled to support research, development, and formulation activities.

Chemical Identity and Physical Properties

Relenopride Hydrochloride, also known as YKP-10811 HCl, is an enterokinetic agent that has been investigated for its potential in treating gastrointestinal disorders such as chronic idiopathic constipation and irritable bowel syndrome with constipation.[3][4] It is a white to offwhite solid.[1][5]

Structural and Molecular Data

The fundamental structural and molecular characteristics of **Relenopride Hydrochloride** are summarized below.



Property	Value	Source(s)
Chemical Name	(1S)-3-{4-[(4-amino-5-chloro-2-methoxybenzamido)methyl]pip eridin-1-yl}-1-(4-fluorophenyl)propyl carbamate hydrochloride	[4]
Molecular Formula	C24H31Cl2FN4O4	[1][6]
Molecular Weight	529.43 g/mol	[1][6]
Exact Mass	528.1706 Da	[6]
Appearance	White to off-white solid	[1][5]
CAS Number	1221416-42-7	[1][6]
SMILES	O=C(NCC1CCN(CC INVALID-LINK C2=CC=C(F)C=C2)CC1)C3=C C(Cl)=C(N)C=C3OC.[H]Cl	[1]

Physicochemical Parameters

This section details key physicochemical parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The data presented are a combination of experimentally derived values and computational predictions.

Solubility

Relenopride Hydrochloride exhibits significant solubility in both aqueous and organic solvent systems, which is a critical factor for its formulation and bioavailability.



Solvent System	Solubility	Observations	Source(s)
Water (H₂O)	50 mg/mL (94.44 mM)	Requires sonication to aid dissolution.	[1][5]
Dimethyl Sulfoxide (DMSO)	110 mg/mL (207.77 mM)	Requires sonication; hygroscopic nature of DMSO can impact solubility.	[1][5]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.75 mg/mL (5.19 mM)	Results in a clear solution.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.75 mg/mL (5.19 mM)	Results in a clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 2.75 mg/mL (5.19 mM)	Results in a clear solution.	[1]

Partition and Distribution Coefficients

The lipophilicity of a compound, often expressed as logP, is a key determinant of its ability to cross biological membranes.

Parameter	Value	Method/Source	Source(s)
logP	2.56	Chemaxon (Predicted)	[7]
XLogP3	3.2	(Predicted)	[8]
logS (Aqueous Solubility)	-4.8	ALOGPS (Predicted)	[7]

Ionization Constant (pKa)

The pKa values indicate the extent of ionization at a given pH, which affects solubility, absorption, and receptor binding.



Parameter	Value	Method/Source	Source(s)
Strongest Basic (pKa)	8.72	Chemaxon (Predicted)	[7]
Strongest Acidic (pKa)	14.42	Chemaxon (Predicted)	[7]

Other Molecular Properties

These properties, often used in assessing "drug-likeness" (e.g., Lipinski's Rule of Five), are provided below.

Property	Value	Source(s)
Hydrogen Bond Donor Count	3	[7][8]
Hydrogen Bond Acceptor Count	5-7	[7][8][9]
Rotatable Bond Count	10-11	[7][8][9]
Topological Polar Surface Area	120 Ų	[7][8]
Physiological Charge	1	[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Relenopride Hydrochloride** are not extensively published. However, based on the available data and standard pharmaceutical practices, the following methodologies are described.

Solubility Determination

The reported solubility data indicates that sonication is often required, suggesting a standard protocol for equilibrium solubility determination was likely followed.[1][5]

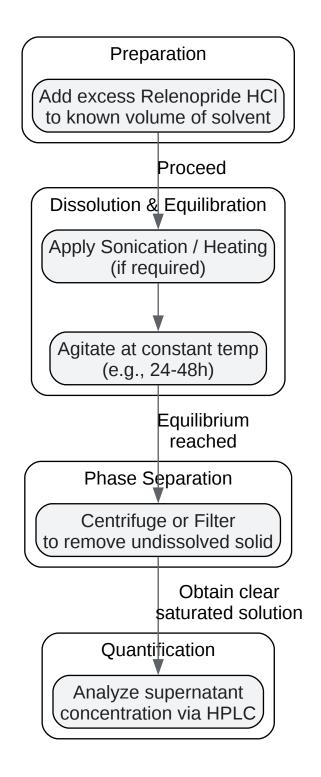
Objective: To determine the concentration of **Relenopride Hydrochloride** in a saturated solution of a given solvent at a specified temperature.

General Protocol (Shake-Flask Method):



- Preparation: An excess amount of Relenopride Hydrochloride solid is added to a vial containing a known volume of the solvent system (e.g., Water, DMSO, or co-solvent mixtures).
- Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Aiding Dissolution: As noted in the literature for Relenopride Hydrochloride, if precipitation
 or phase separation occurs, heating and/or sonication can be used to aid dissolution before
 the equilibration period.[1]
- Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of Relenopride Hydrochloride in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Reporting: The solubility is reported in units such as mg/mL or mM.





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Caption: General workflow for solubility determination.

pKa and logP Determination



While the available pKa and logP values are computationally predicted, experimental determination would typically involve the following standard methods.[7]

- pKa Determination (Potentiometric Titration): This is a common and accurate method. A solution of **Relenopride Hydrochloride** is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) from the inflection points of the curve.
- logP Determination (Shake-Flask Method): This classic method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.
 - Relenopride Hydrochloride is dissolved in one of the phases (e.g., water).
 - An equal volume of the second immiscible phase (e.g., n-octanol) is added.
 - The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
 - The phases are separated by centrifugation.
 - The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.
 - The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action & Signaling Pathway

Relenopride Hydrochloride is a potent and selective agonist for the serotonin 5-HT4 receptor, with a binding affinity (Ki) of 4.96 nM.[1][2] Its affinity for other serotonin receptor subtypes is significantly lower; for instance, it has a 120-fold lower affinity for the 5-HT2A receptor (Ki = 600 nM) and a 6-fold lower affinity for the 5-HT2B receptor (Ki = 31 nM).[1] Interestingly, it also exhibits antagonist activity at the 5-HT2B receptor with an IC50 of 2.1 μ M.[1][5]

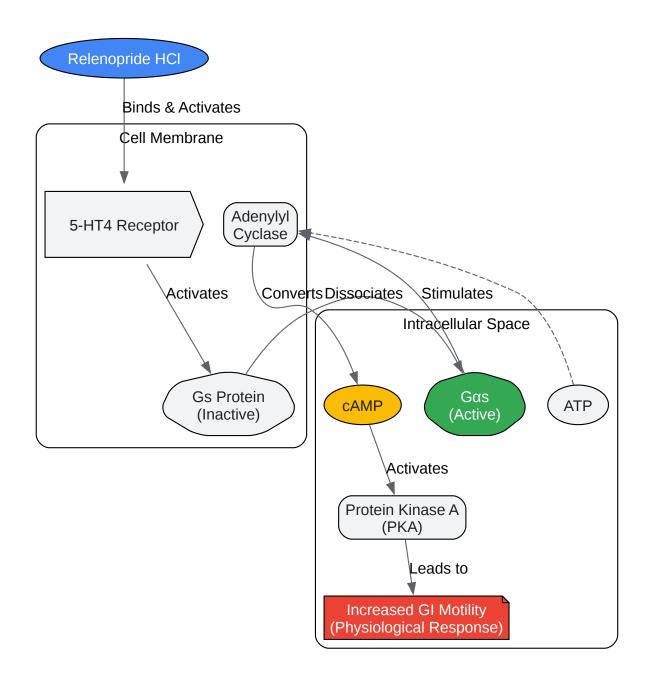
The primary therapeutic effect of Relenopride, the enhancement of gastrointestinal (GI) motility, is mediated through the activation of 5-HT4 receptors located on neurons in the enteric nervous system.[1][10] This activation initiates a downstream signaling cascade.



Signaling Pathway:

- Receptor Binding: Relenopride Hydrochloride binds to and activates the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR).
- G-Protein Activation: The activated receptor promotes the dissociation of the alpha subunit (Gαs) of the associated heterotrimeric G-protein.
- Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Downstream Effects: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced neurotransmitter release (e.g., acetylcholine) and increased smooth muscle contraction, thereby accelerating GI transit.[10]





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Caption: 5-HT4 receptor activation pathway by Relenopride HCl.



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